toxicity profile and safety data for 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol
toxicity profile and safety data for 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol
An In-depth Technical Guide to the Toxicological and Safety Assessment of 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The toxicological profile of 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol has not been extensively studied. The information herein is a predictive analysis based on its structural components and established toxicological principles. Any handling or use of this substance should be conducted with extreme caution by qualified personnel in a controlled laboratory setting.
Introduction
This guide, therefore, adopts a proactive and predictive approach, as is common in the early stages of drug development and chemical safety assessment. By dissecting the molecule into its constituent parts and evaluating the known toxicities of analogous structures, we can anticipate potential hazards, design a robust and scientifically sound testing strategy, and establish a framework for a comprehensive safety evaluation. This document serves as a roadmap for researchers to navigate the process of characterizing the safety profile of this and other novel chemical entities.
Section 1: Physicochemical Characterization and In Silico Toxicological Prediction
A foundational step in any toxicological assessment is the characterization of the compound's physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME), and thus its potential to reach and interact with biological targets.
1.1 Predicted Physicochemical Properties
| Property | Predicted Value/Information | Toxicological Implication |
| Molecular Formula | C11H15Cl2NO | Provides the basis for molecular weight calculation. |
| Molecular Weight | 248.15 g/mol | Influences diffusion and transport across membranes. |
| Appearance | Likely a crystalline solid or viscous liquid at room temperature. | Affects handling, formulation, and potential routes of exposure. |
| Water Solubility | Predicted to be low to moderate. | Influences environmental fate and bioavailability. |
| LogP (Octanol-Water Partition Coefficient) | Predicted to be moderate. | Suggests potential for bioaccumulation and membrane permeability. |
| pKa | The amino group is basic. | Will influence ionization state at physiological pH, affecting solubility and receptor binding. |
1.2 In Silico Toxicity Prediction
Computational (in silico) models, such as Quantitative Structure-Activity Relationship (QSAR) models, are invaluable for early-stage hazard identification. These models compare the novel structure to databases of known toxicants to predict potential liabilities.
Recommended In Silico Analyses:
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Genotoxicity Prediction: Models like DEREK Nexus or Sarah Nexus can predict the likelihood of mutagenicity based on structural alerts.
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Carcinogenicity Prediction: Various models can estimate carcinogenic potential.
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hERG Channel Blockade: Given the presence of an amino group, prediction of cardiac hERG channel inhibition is a critical early screen for cardiotoxicity.
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Metabolite Prediction: Software can predict likely metabolic pathways and the structures of potential metabolites, which may be more or less toxic than the parent compound.
Section 2: Predictive Toxicology Based on Structural Analogues
2.1 The 2,4-Dichlorophenyl Moiety: Lessons from 2,4-D
The herbicide 2,4-D is the most pertinent structural analogue. While the linkage to the butanol side chain in our compound of interest is different from the ether linkage in 2,4-D, the toxicokinetics and toxicodynamics of the dichlorinated phenyl ring are likely to share some similarities.
Key Toxicological Endpoints for 2,4-D:
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Acute Toxicity: 2,4-D is considered to have low to moderate acute toxicity via the oral route, with LD50 values in rats ranging from 639 to 1646 mg/kg.[1][2]
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Target Organs: In longer-term studies, the primary target organs for 2,4-D toxicity include the kidney, eye, and thyroid.[2][3][4] Neurotoxic effects have also been observed at high doses.[3]
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Carcinogenicity: The carcinogenic potential of 2,4-D has been extensively debated. The International Agency for Research on Cancer (IARC) has classified it as "possibly carcinogenic to humans" (Group 2B), based on some evidence of an association with non-Hodgkin's lymphoma in epidemiological studies.[4] However, many regulatory agencies, including the U.S. EPA, have concluded that the data are not sufficient to classify 2,4-D as a human carcinogen.[2][5]
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Reproductive and Developmental Toxicity: Developmental effects, such as skeletal abnormalities in pups, have been observed in animal studies at high doses that were also toxic to the mother.[1][2][3]
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Genotoxicity: The majority of evidence suggests that 2,4-D is not genotoxic.[5][6]
2.2 The Amino Butanol Moiety
Amino alcohols are a broad class of compounds with varied biological activities. Some, like ethambutol, are used therapeutically.[7] The primary toxicological concern for many simple amino alcohols is their potential for corrosivity and irritation, particularly at high concentrations.
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2-Amino-1-butanol: This related compound is classified as causing severe skin burns and eye damage. The oral LD50 in mice is reported as 2300 mg/kg.
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4-Amino-1-butanol: This isomer is also classified as causing severe skin burns and eye damage.[8]
The presence of the amino butanol side chain in 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol suggests a potential for local tissue irritation upon direct contact.
Section 3: A Proposed Toxicological Testing Strategy
Based on the predictive analysis, a tiered, systematic toxicological evaluation is required to definitively characterize the safety profile of 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol. The following workflows are based on internationally accepted guidelines (e.g., OECD Test Guidelines).
3.1 Tier 1: In Vitro and Acute Toxicity Assessment
This initial tier aims to identify primary hazards and inform dose selection for subsequent studies.
Caption: Tier 1 Experimental Workflow.
Experimental Protocols:
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Bacterial Reverse Mutation Test (Ames Test - OECD 471):
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Objective: To detect gene mutations induced by the test compound.
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Methodology:
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Several strains of Salmonella typhimurium and Escherichia coli with known mutations in the histidine or tryptophan operon are used.
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The bacterial strains are exposed to the test compound at a range of concentrations, both with and without an exogenous metabolic activation system (S9 mix).
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The plates are incubated for 48-72 hours.
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The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted. A significant, dose-dependent increase in revertants compared to the negative control indicates a mutagenic potential.
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-
-
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423):
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Objective: To determine the acute oral toxicity and estimate the LD50.
-
Methodology:
-
A stepwise procedure is used with a small number of animals (typically rats) per step.
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A starting dose (e.g., 300 mg/kg) is administered to a group of animals.
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The outcome (mortality or survival) determines the next step: if mortality is observed, the dose for the next group is decreased. If no mortality, the dose is increased.
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Animals are observed for up to 14 days for signs of toxicity. A full necropsy is performed on all animals.
-
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3.2 Tier 2: Repeated Dose and Reproductive/Developmental Screening
If the compound shows biological activity and an acceptable acute toxicity profile, sub-chronic studies are initiated to identify target organs and establish a No-Observed-Adverse-Effect-Level (NOAEL).
Caption: Tier 2 Experimental Workflow.
Experimental Protocol:
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28-Day Repeated Dose Oral Toxicity Study (OECD 407):
-
Objective: To obtain information on the potential health hazards likely to arise from repeated exposure over a relatively limited period of time.
-
Methodology:
-
The test compound is administered daily via gavage or in the diet to groups of rodents (typically rats) for 28 days.
-
At least three dose levels and a concurrent control group are used. Dose levels are selected based on the acute toxicity data.
-
Daily clinical observations are performed. Body weight and food/water consumption are measured weekly.
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At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.
-
All animals are subjected to a full necropsy, and a comprehensive list of organs and tissues is examined microscopically by a veterinary pathologist. A toxicokinetics satellite group may be included to assess systemic exposure.[9]
-
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Section 4: Advanced Toxicological Assessment
Should the compound be intended for long-term human exposure (e.g., a chronic medication), more extensive studies would be warranted based on the findings from Tiers 1 and 2.
-
Chronic Toxicity/Carcinogenicity Studies (OECD 452/451): Long-term (e.g., 2-year) studies in rodents to assess the potential for chronic toxicity and cancer.
-
Full Developmental and Reproductive Toxicity (DART) Studies (OECD 414, 416): Comprehensive studies to evaluate effects on all phases of the reproductive cycle and on the developing fetus.
-
Mechanistic Studies: If a specific target organ is identified (e.g., the kidney, based on 2,4-D data), further studies would be designed to elucidate the mechanism of toxicity.
Section 5: Data Synthesis and Risk Assessment
The culmination of this testing strategy is a comprehensive risk assessment. This involves:
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Hazard Identification: What are the potential adverse effects of the substance?
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Dose-Response Assessment: At what level of exposure do these effects occur? The NOAEL from the most sensitive species and relevant study is critical here.
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Exposure Assessment: What are the likely levels of human exposure under intended use scenarios?
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Risk Characterization: A comparison of the expected human exposure to the NOAEL to determine the margin of safety.
Conclusion
While the toxicity profile of 2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol is currently undefined, a scientifically robust pathway to its characterization exists. By leveraging predictive toxicology based on its structural components, particularly the well-studied 2,4-dichlorophenyl moiety, a focused and efficient testing strategy can be implemented. The proposed tiered approach, from in vitro screening to comprehensive in vivo studies, ensures that potential hazards are identified and a reliable safety profile is established. This methodical process is fundamental to the responsible development of any novel chemical entity intended for use in research, industry, or medicine.
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